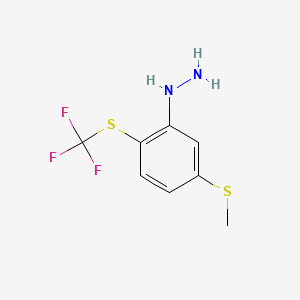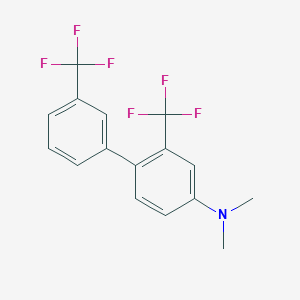
(2,3'-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine is an organic compound characterized by the presence of trifluoromethyl groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine typically involves multiple steps. One common method includes the reaction of 4,4’-diamino-2,2’-bis(trifluoromethyl)biphenyl with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and solvent composition to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding due to its unique structural properties.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of (2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This compound can inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine
- 4,4’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine
Uniqueness
(2,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine is unique due to the specific positioning of the trifluoromethyl groups, which significantly impacts its chemical reactivity and binding properties. This distinct structure makes it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C16H13F6N |
|---|---|
Molecular Weight |
333.27 g/mol |
IUPAC Name |
N,N-dimethyl-3-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C16H13F6N/c1-23(2)12-6-7-13(14(9-12)16(20,21)22)10-4-3-5-11(8-10)15(17,18)19/h3-9H,1-2H3 |
InChI Key |
RZVJICAQUQIXOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


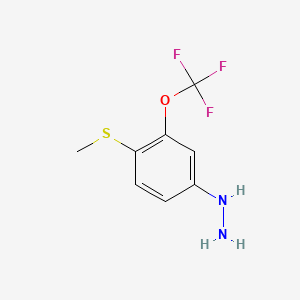
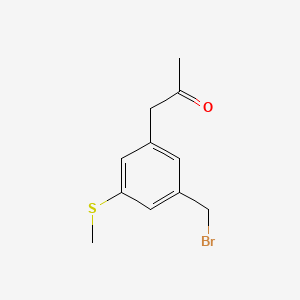
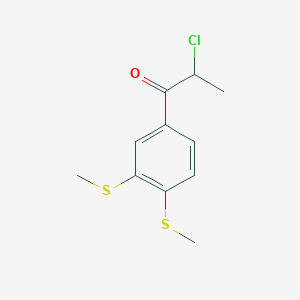
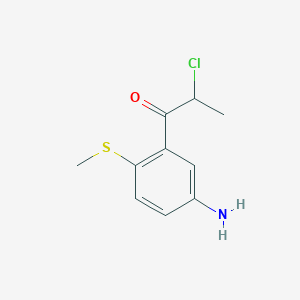
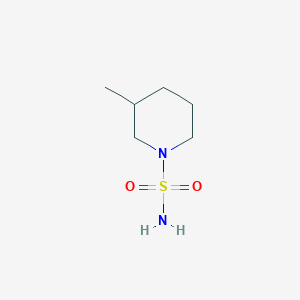
![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)
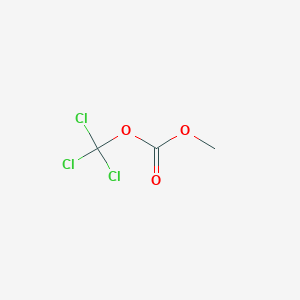

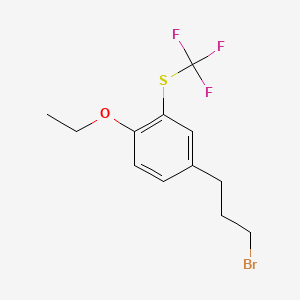


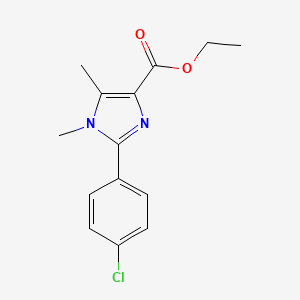
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
